molecular formula C16H18N4O3 B11499392 N-(2-cyano-4,5-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(2-cyano-4,5-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11499392
M. Wt: 314.34 g/mol
InChI Key: FLXSBWWBHUNJLQ-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a pyrazole ring substituted with a cyano group and diethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions One common method includes the reaction of 2-cyano-4,5-diethoxybenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The cyano and carboxamide groups are crucial for binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide
  • N-(2-cyano-4,5-dimethoxyphenyl)-2-(4-morpholinyl)acetamide
  • N-(2-cyano-4,5-diethoxyphenyl)-3-methoxybenzamide

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its diethoxyphenyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C16H18N4O3/c1-4-22-14-8-11(10-17)12(9-15(14)23-5-2)19-16(21)13-6-7-18-20(13)3/h6-9H,4-5H2,1-3H3,(H,19,21)

InChI Key

FLXSBWWBHUNJLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=NN2C)OCC

Origin of Product

United States

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